N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidine ring substituted with a methyl group at position 6 and a 4-methylpiperidin-1-yl group at position 2. The pyrimidine ring is linked via an ether-oxygen bridge to an acetamide moiety, which is further substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-5-3-15(20)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPCJNJVYPNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chlorophenyl group and a pyrimidine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 358.85 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
Receptor Interactions
This compound has been shown to interact with various receptors, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate GPCR activity, influencing pathways related to pain perception and inflammation .
- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, which could be beneficial in oncology .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated that it can suppress the growth of several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Neuropharmacological Effects
Given its piperidine structure, the compound may also exhibit neuropharmacological effects. It has been suggested that it could act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested against non-small cell lung carcinoma (NSCLC) cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of this compound in a rodent model of ischemic stroke. Treatment with this compound resulted in reduced infarct size and improved neurological scores, indicating potential for further development as a neuroprotective agent .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the pyrimidine ring’s methyl group and the ether linkage.
Key Findings :
-
Oxidation of the methyl group on the pyrimidine ring yields a carboxylic acid derivative, confirmed via NMR and mass spectrometry.
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Ether linkages are susceptible to cleavage under strong oxidative conditions, producing fragmented intermediates.
Reduction Reactions
Reduction targets the acetamide group and chlorophenyl substituent.
Key Findings :
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LiAlH₄ reduces the acetamide to a primary amine, confirmed by IR loss of carbonyl stretch .
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Catalytic hydrogenation removes the chlorine atom from the phenyl ring, forming a toluene derivative.
Substitution Reactions
The chlorophenyl group and pyrimidine ring participate in nucleophilic substitution.
Key Findings :
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Ammonia substitutes the chlorophenyl group’s chlorine, yielding an aniline derivative with >70% efficiency .
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Thiols replace the piperidinyl group on the pyrimidine ring under basic conditions, forming stable thioethers.
Hydrolysis Reactions
The acetamide bond and pyrimidine ether are hydrolytically labile.
Key Findings :
-
Acidic hydrolysis splits the acetamide into carboxylic acid and amine fragments, verified by HPLC .
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Basic conditions cleave the pyrimidinyl ether, releasing a hydroxylated pyrimidine.
Piperidine Ring Modifications
The 4-methylpiperidin-1-yl group undergoes alkylation and ring-opening reactions.
| Reagent/Conditions | Products | Mechanism |
|---|---|---|
| Methyl iodide (CH₃I), base | Quaternization of piperidine nitrogen | Alkylation |
| HBr (48%), heat | Ring-opening to form bromoalkane derivatives | Acid-catalyzed cleavage |
Key Findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound belongs to a broader class of pyrimidine-acetamide derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Observations
Piperidine vs. Pyrrolidine: Replacement of piperidine with pyrrolidine (a 5-membered ring) reduces steric bulk and may improve solubility but shorten metabolic half-life .
Biological Activity :
- Analogs with para-substituted halogens (e.g., 4-chloro or 4-fluoro) exhibit stronger antimicrobial activity compared to ortho- or meta-substituted derivatives, as seen in studies of structurally related pyrimidines .
- The methylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to unsubstituted piperidine analogs, as observed in neuroactive compounds .
Synthetic Challenges :
- The synthesis of the target compound involves multi-step reactions, with yields influenced by purification methods (e.g., prep-HPLC vs. column chromatography) . For instance, a related pyrimidine-acetamide derivative achieved a 36.4% yield via column chromatography , while others required HPLC for higher purity .
Critical Analysis of Structural Variations
- Fluorine vs. Chlorine : The 2-fluorophenyl analog (Table 1) may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, whereas the 4-chlorophenyl group offers stronger hydrophobic interactions in target binding .
- Heterocycle Modifications : Piperidine derivatives generally show higher binding affinity to enzymes like transglutaminase (TG2) compared to pyrrolidine analogs, as seen in PROTACs targeting TG2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
